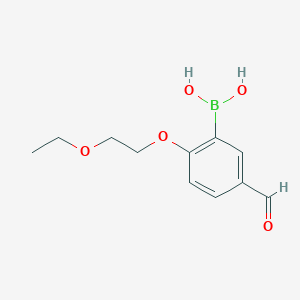

2-(2-Ethoxyethoxy)-5-formylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Ethoxyethoxy)-5-formylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a formyl group and an ethoxyethoxy chain. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethoxy)-5-formylphenylboronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Derivative: The initial step involves the formation of a phenylboronic acid derivative. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the ethoxyethoxy and formyl groups.

Introduction of the Ethoxyethoxy Group: The ethoxyethoxy group can be introduced through an etherification reaction, where an ethylene glycol derivative reacts with the phenylboronic acid.

Formylation: The formyl group is introduced through a formylation reaction, typically using reagents such as formic acid or formyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Activité Biologique

2-(2-Ethoxyethoxy)-5-formylphenylboronic acid is a boronic acid derivative that has garnered interest in various fields of research, particularly in medicinal chemistry and biological applications. Its unique structural features enable it to interact with biological molecules, potentially leading to significant therapeutic effects.

- Chemical Formula : C13H17B1O4

- CAS Number : 2096330-81-1

- Molecular Weight : 235.09 g/mol

This compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of this compound primarily stems from its ability to interact with specific biomolecules. The proposed mechanisms include:

- Enzyme Inhibition : Boronic acids can inhibit enzymes by forming covalent bonds with active site residues, particularly serine and cysteine residues. This interaction can lead to the modulation of enzymatic activity, impacting metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways and potentially altering physiological responses.

- DNA Interaction : There is potential for interaction with nucleic acids, which could affect gene expression and cellular function.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of phenylboronic acid derivatives, including this compound. The compound has shown moderate activity against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | < 50 µg/mL |

| Bacillus cereus | < 25 µg/mL |

| Candida albicans | < 100 µg/mL |

| Aspergillus niger | < 75 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Case Studies

-

Study on Antibacterial Activity :

A study evaluated various phenylboronic acids, including the target compound, for their antibacterial properties. Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Bacillus cereus, correlating with the structural characteristics of the compounds tested . -

Mechanistic Insights :

Research involving docking studies suggested that the cyclic isomers of phenylboronic acids could effectively bind to bacterial LeuRS (Leucyl-tRNA synthetase), similar to known antifungal agents like Tavaborole. This binding mechanism may explain the observed antimicrobial efficacy .

Applications in Drug Development

Given its biological activity, this compound is being explored as a potential scaffold for drug development. Its ability to modulate enzyme activity and interact with biological targets positions it as a candidate for further investigation in therapeutic applications.

Propriétés

IUPAC Name |

[2-(2-ethoxyethoxy)-5-formylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO5/c1-2-16-5-6-17-11-4-3-9(8-13)7-10(11)12(14)15/h3-4,7-8,14-15H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPWBNQDOVMNJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)OCCOCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.